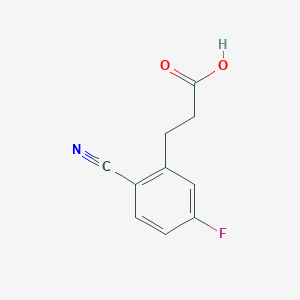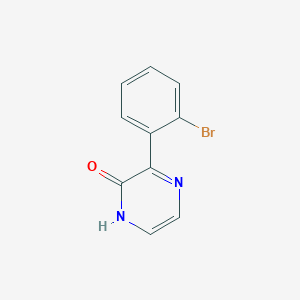
3-(2-Bromophenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It features a bromine atom attached to a phenyl ring, which is further connected to a pyrazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)pyrazin-2(1H)-one typically involves the bromination of a phenylpyrazinone precursor. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the phenyl ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)pyrazin-2(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: De-brominated pyrazinone derivatives.
Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazinone core play crucial roles in binding to these targets, influencing the compound’s overall efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpyrazin-2(1H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-(4-Bromophenyl)pyrazin-2(1H)-one: The bromine atom is positioned differently on the phenyl ring, potentially altering its properties.
2-Bromopyrazine: Contains a bromine atom on the pyrazine ring itself, leading to distinct reactivity patterns.
Uniqueness
3-(2-Bromophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in certain applications, such as enhanced binding affinity or selectivity in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14) |
Clave InChI |
LHETXDIJEBLISP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CNC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)






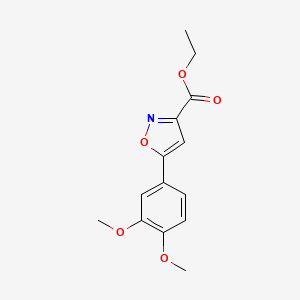
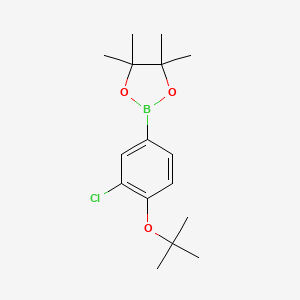
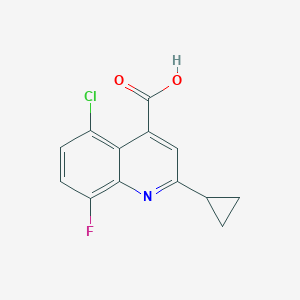
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)
